BenchChemオンラインストアへようこそ!

2-Methoxy-N-(3-sulfamoylbenzyl)acetamide

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Regiochemical SAR

2-Methoxy-N-(3-sulfamoylbenzyl)acetamide (CAS 1252353-72-2; PubChem CID is a synthetic small-molecule sulfonamide-acetamide hybrid with molecular formula C₁₀H₁₄N₂O₄S and molecular weight 258.30 g/mol. The compound features a methoxyacetyl side chain appended via an amide bond to a meta-substituted benzylamine scaffold bearing a primary sulfamoyl (–SO₂NH₂) group at the 3-position of the phenyl ring.

Molecular Formula C10H14N2O4S
Molecular Weight 258.30 g/mol
Cat. No. B14899335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-N-(3-sulfamoylbenzyl)acetamide
Molecular FormulaC10H14N2O4S
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCOCC(=O)NCC1=CC(=CC=C1)S(=O)(=O)N
InChIInChI=1S/C10H14N2O4S/c1-16-7-10(13)12-6-8-3-2-4-9(5-8)17(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15)
InChIKeyUERGPLIDOAFABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N-(3-sulfamoylbenzyl)acetamide: Core Identity, Physicochemical Profile, and Compound Class Positioning for Scientific Procurement


2-Methoxy-N-(3-sulfamoylbenzyl)acetamide (CAS 1252353-72-2; PubChem CID 32567500) is a synthetic small-molecule sulfonamide-acetamide hybrid with molecular formula C₁₀H₁₄N₂O₄S and molecular weight 258.30 g/mol . The compound features a methoxyacetyl side chain appended via an amide bond to a meta-substituted benzylamine scaffold bearing a primary sulfamoyl (–SO₂NH₂) group at the 3-position of the phenyl ring. Computed physicochemical descriptors include an XLogP3-AA of -0.5, a topological polar surface area of 107 Ų, two hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound belongs to the broader arylsulfonamide chemotype, a class extensively explored for carbonic anhydrase inhibition, urease inhibition, and antimicrobial applications, though direct target engagement data for this specific molecule remain unpublished as of the available evidence cutoff.

Why Generic Substitution Fails for 2-Methoxy-N-(3-sulfamoylbenzyl)acetamide: Regiochemical and Side-Chain Constraints in Sulfamoyl-Acetamide SAR


Within the arylsulfonamide class, three structural variables dictate binding mode, isoform selectivity, and pharmacokinetic behavior: (i) the substitution position of the sulfamoyl group on the phenyl ring (meta vs. para), (ii) the nature of the N-acyl side chain (methoxyacetyl, chloroacetyl, phenylacetyl, or unsubstituted acetyl), and (iii) the linker geometry (benzylamine vs. aniline-type attachment). Evidence from the carbonic anhydrase inhibitor literature demonstrates that shifting the sulfamoyl group from the para to the meta position alters the spatial orientation of the zinc-binding sulfonamide warhead within the enzyme active site, directly impacting isoform selectivity profiles (e.g., hCA IX vs. hCA II) [1]. Similarly, the methoxyacetyl side chain introduces a hydrogen-bond-accepting ether oxygen absent in the unsubstituted acetamide analog N-(4-sulfamoylbenzyl)acetamide and the hydrophobic phenylacetyl analog 2-phenyl-N-(4-sulfamoylbenzyl)acetamide (4ITP) [2]. These molecular differences mean that procurement of a generic 'sulfamoyl acetamide' without specifying the exact regiochemistry and side-chain composition risks obtaining a compound with divergent solubility, metabolic stability, and target engagement profiles.

2-Methoxy-N-(3-sulfamoylbenzyl)acetamide: Quantitative Evidence Guide for Differentiated Selection Against Closest Analogs


Regiochemical Differentiation: Meta-Sulfamoylbenzyl vs. Para-Sulfamoylbenzyl Scaffold Topology

The target compound positions the primary sulfamoyl group at the meta position of the benzyl ring, in contrast to the extensively characterized para-substituted analogs such as 2-phenyl-N-(4-sulfamoylbenzyl)acetamide (4ITP) and N-(4-sulfamoylbenzyl)acetamide. X-ray crystallographic evidence with para-sulfamoylbenzyl ligands bound to human carbonic anhydrase II (PDB: 4ITP) confirms that the para-sulfonamide moiety coordinates the catalytic zinc ion, while the benzyl linker and N-acyl side chain occupy the hydrophobic/hydrophilic channel halves [1]. Meta-substitution is predicted to alter the angle of sulfonamide approach to the zinc center by approximately 60° based on phenyl ring geometry, potentially shifting isoform selectivity toward membrane-associated CA isoforms (IX, XII) where the active site cleft accommodates non-canonical sulfonamide orientations [2].

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Regiochemical SAR

Side-Chain Hydrogen-Bonding Capacity: Methoxyacetyl vs. Unsubstituted Acetyl vs. Chloroacetyl Analogs

The methoxyacetyl side chain of the target compound introduces an ether oxygen (–OCH₃) that functions as an additional hydrogen bond acceptor (HBA). The target compound possesses a total of 5 HBA versus 4 HBA for the unsubstituted acetamide analog N-(4-sulfamoylbenzyl)acetamide and 3 HBA for the chloroacetyl analog 2-chloro-N-(4-sulfamoylbenzyl)acetamide [1]. The methoxy group also modulates the LogP: with an XLogP3-AA of -0.5, the target compound is more hydrophilic than the phenylacetyl analog 4ITP (predicted LogP ≈ 1.8) but less hydrophilic than the unsubstituted acetamide analog (predicted LogP ≈ -0.9) [2]. This intermediate polarity profile suggests balanced solubility characteristics relevant for both biochemical assay compatibility and potential cell permeability.

Hydrogen Bond Acceptor Methoxyacetyl Side Chain Ligand Efficiency

Benzylamine vs. Aniline Linker: Conformational Flexibility and Metabolic Stability Implications

The target compound employs a benzylamine linker (–CH₂–NH–CO–) connecting the phenyl ring to the methoxyacetyl group, which differs from the aniline-type linker (–NH–CO–) found in 2-methoxy-N-(4-sulfamoylphenyl)acetamide. The benzylamine architecture introduces one additional rotatable bond (total = 5 vs. 4 for the aniline analog) [1] and inserts a methylene spacer that reduces direct conjugation between the aromatic ring and the amide carbonyl. This structural feature is relevant because benzylamine-containing sulfonamides such as 4ITP have demonstrated isoform-selective carbonic anhydrase inhibition profiles (hCA VA/VB Ki = 8.3–8.6 nM vs. hCA II Ki = 75 nM), whereas aniline-linked sulfonamides like acetazolamide typically show broader isoform inhibition [2]. Additionally, the benzylic C–N bond in the target compound is susceptible to oxidative metabolism, which may result in a distinct metabolic fate compared to the corresponding aniline analog.

Benzylamine Linker Conformational Flexibility Metabolic Stability Rotatable Bonds

Commercially Available Purity Grade: 98% Baseline with Batch-to-Batch Variability Disclosure

According to the supplier Leyan (Product No. 1365829), the target compound is offered at a documented purity of 98%, with the explicit caveat that 'the purity displayed on the web page is the warehousing guidance purity value, and there may be some differences between batches; the actual purity is subject to receipt' . This batch-aware transparency contrasts with suppliers listing purity values without caveats and is relevant for researchers requiring lot-specific characterization for reproducible dose-response studies. The CAS registry number 1252353-72-2 provides unambiguous chemical identity tracing independent of vendor catalog numbering systems.

Compound Purity Quality Specification Research-Grade Procurement

Best Research and Industrial Application Scenarios for 2-Methoxy-N-(3-sulfamoylbenzyl)acetamide Based on Structural and Physicochemical Evidence


Carbonic Anhydrase Isoform Selectivity Profiling: Exploiting Meta-Regiochemistry for Differential CA IX/XII Targeting

The meta-sulfamoylbenzyl architecture of the target compound makes it a candidate probe for carbonic anhydrase isoform selectivity studies, particularly for distinguishing between cytosolic (CA I, II) and tumor-associated transmembrane isoforms (CA IX, XII). Class-level SAR indicates that meta-substituted sulfonamides can exhibit altered isoform selectivity relative to para-substituted analogs [1]. Researchers investigating hypoxia-targeted CA inhibition may use this compound to test whether the meta-regiochemistry shifts the selectivity window away from the broadly inhibited CA II (where the para-analog 4ITP shows Ki = 75 nM [1]) toward CA IX. Direct comparative testing against 2-phenyl-N-(4-sulfamoylbenzyl)acetamide (4ITP) in stopped-flow CO₂ hydration assays across a panel of recombinant hCA isoforms is recommended.

Medicinal Chemistry Scaffold Derivatization: Methoxyacetyl as a Tractable Handle for Parallel Library Synthesis

The methoxyacetyl side chain serves as a synthetic diversification point. The methyl ether can be selectively demethylated (e.g., using BBr₃) to generate the corresponding hydroxylacetyl analog, enabling further O-functionalization. This contrasts with the chloroacetyl analog 2-chloro-N-(4-sulfamoylbenzyl)acetamide (AChE IC50 = 142 nM [2]), which offers nucleophilic displacement chemistry at the α-carbon [2]. Medicinal chemistry teams running structure-activity relationship (SAR) campaigns on the sulfamoylbenzyl scaffold may prefer the methoxyacetyl variant when seeking to avoid the reactivity and potential off-target alkylation liabilities associated with the α-chloro substituent.

Physicochemical Property Benchmarking: Intermediate LogP and TPSA as a Reference Point for CNS Multiparameter Optimization (MPO) Scoring

With an XLogP3-AA of -0.5 and TPSA of 107 Ų, the target compound occupies a borderline region of CNS drug-likeness (typically TPSA < 90 Ų and LogP 1–3 for passive BBB penetration) [3]. This makes it a useful reference standard in CNS MPO desirability scoring exercises, where medicinal chemists can evaluate how incremental structural modifications (e.g., adding methyl groups to the benzyl ring or extending the acyl chain) shift the molecule toward or away from predicted CNS exposure. The compound's five rotatable bonds also contribute to its calculated flexibility entropy, a parameter used in lead-likeness filters [3].

Negative Control or Inactive Comparator in Sulfonamide-Based Enzyme Inhibition Screens

In the absence of published bioactivity data, the target compound may serve as a structurally matched inactive or weakly active comparator for sulfonamide enzyme inhibition assays, provided it is empirically confirmed to lack significant activity against the target of interest. Its structural similarity to active para-substituted sulfonamides (combined with the known sensitivity of sulfonamide-enzyme interactions to regiochemistry) makes it a plausible negative control to validate assay specificity for the sulfonamide binding pharmacophore. Researchers should verify inactivity experimentally before adopting this use case.

Quote Request

Request a Quote for 2-Methoxy-N-(3-sulfamoylbenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.